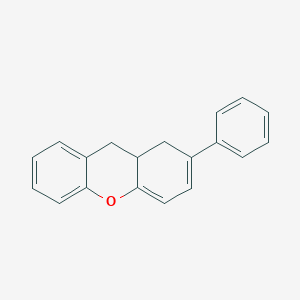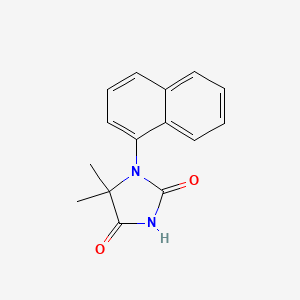![molecular formula C20H17N3O3 B14604562 N-[2-(Benzyloxy)-5-(pyridine-2-carbonyl)phenyl]urea CAS No. 58283-15-1](/img/structure/B14604562.png)
N-[2-(Benzyloxy)-5-(pyridine-2-carbonyl)phenyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(Benzyloxy)-5-(pyridine-2-carbonyl)phenyl]urea is an organic compound that features a unique combination of functional groups, including a benzyloxy group, a pyridine ring, and a urea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Benzyloxy)-5-(pyridine-2-carbonyl)phenyl]urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the following steps:
Formation of the Benzyloxy Intermediate: The benzyloxy group can be introduced through the reaction of benzyl alcohol with a suitable halogenated precursor under basic conditions.
Pyridine-2-carbonyl Intermediate: The pyridine-2-carbonyl group can be synthesized via the acylation of pyridine with an appropriate acyl chloride.
Coupling Reaction: The final step involves coupling the benzyloxy intermediate with the pyridine-2-carbonyl intermediate in the presence of a urea derivative under suitable conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, greener solvents, and more efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(Benzyloxy)-5-(pyridine-2-carbonyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid.
Reduction: Reduction of the pyridine ring can produce piperidine derivatives.
Substitution: Substitution reactions can introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
N-[2-(Benzyloxy)-5-(pyridine-2-carbonyl)phenyl]urea has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: It can be explored for its potential use in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of N-[2-(Benzyloxy)-5-(pyridine-2-carbonyl)phenyl]urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the benzyloxy and pyridine groups can facilitate specific interactions with biological molecules, influencing pathways involved in disease processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[2-(Benzyloxy)-5-(pyridine-2-carbonyl)phenyl]carbamate
- N-[2-(Benzyloxy)-5-(pyridine-2-carbonyl)phenyl]thiourea
- N-[2-(Benzyloxy)-5-(pyridine-2-carbonyl)phenyl]amide
Uniqueness
N-[2-(Benzyloxy)-5-(pyridine-2-carbonyl)phenyl]urea is unique due to the specific combination of functional groups it possesses. The presence of both a benzyloxy group and a pyridine ring in the same molecule allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
58283-15-1 |
|---|---|
Formule moléculaire |
C20H17N3O3 |
Poids moléculaire |
347.4 g/mol |
Nom IUPAC |
[2-phenylmethoxy-5-(pyridine-2-carbonyl)phenyl]urea |
InChI |
InChI=1S/C20H17N3O3/c21-20(25)23-17-12-15(19(24)16-8-4-5-11-22-16)9-10-18(17)26-13-14-6-2-1-3-7-14/h1-12H,13H2,(H3,21,23,25) |
Clé InChI |
NVMIFORSVIYBCU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)C3=CC=CC=N3)NC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


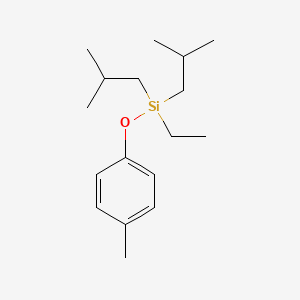
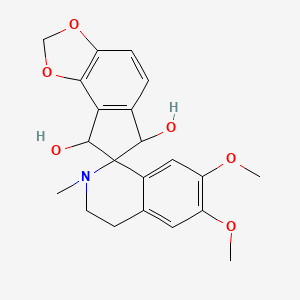
![(Pyridin-3-yl)methyl {4-[(2H-tetrazol-5-yl)sulfanyl]phenyl}carbamate](/img/structure/B14604501.png)
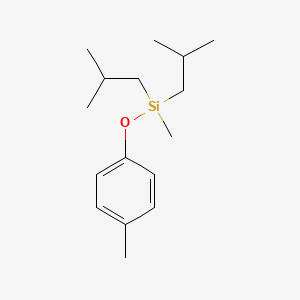
![3,5-Dichloro-4-[(naphthalen-1-yl)oxy]aniline](/img/structure/B14604510.png)
![9-[4-(Methanesulfinyl)phenyl]-9-methyl-9H-fluorene](/img/structure/B14604511.png)

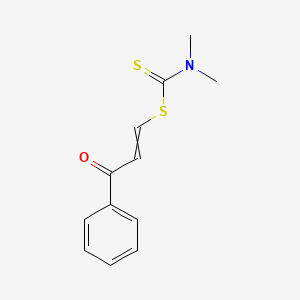
![Disulfide, bis[2-(phenylthio)phenyl]](/img/structure/B14604529.png)
![1,5-Bis[5-(4-methoxyphenyl)thiophen-2-yl]penta-1,4-dien-3-one](/img/structure/B14604535.png)

